5-Sulfooxymethylfurfural sodium salt
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Overview
Description
Preparation Methods
5-Sulfooxymethylfurfural sodium salt is typically synthesized by reacting 5-(hydroxymethyl)furfural with sulfurous acid . The reaction can be carried out under acidic or basic conditions, and the product is purified by crystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
5-Sulfooxymethylfurfural sodium salt undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfooxymethylfurfural derivatives.
Reduction: Reduction reactions can convert it into hydroxymethylfurfural derivatives.
Substitution: It can undergo substitution reactions where the sulfooxy group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Sulfooxymethylfurfural sodium salt has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-sulfooxymethylfurfural sodium salt involves its interaction with various molecular targets and pathways. It is known to form electrophilic intermediates that can react with nucleophiles in biological systems . This reactivity is the basis for its cytotoxic, genotoxic, and tumorigenic activities . The compound’s effects are mediated through the formation of reactive metabolites that can induce cellular damage and mutations .
Comparison with Similar Compounds
5-Sulfooxymethylfurfural sodium salt can be compared with other similar compounds, such as:
5-Hydroxymethylfurfural: A precursor in the synthesis of this compound, known for its cytotoxic and genotoxic properties.
Furfural: Another furan derivative used in organic synthesis and as a precursor for various chemicals.
2-Furoic acid: A related compound used in the synthesis of pharmaceuticals and agrochemicals.
This compound is unique due to its sulfooxy functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
sodium;(5-formylfuran-2-yl)methyl sulfate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O6S.Na/c7-3-5-1-2-6(12-5)4-11-13(8,9)10;/h1-3H,4H2,(H,8,9,10);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTRGQDPJPVHDGB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COS(=O)(=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NaO6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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